molecular formula C11H17BN2O2 B578356 (6-(Azepan-1-yl)pyridin-3-yl)boronic acid CAS No. 1227612-21-6

(6-(Azepan-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B578356
CAS No.: 1227612-21-6
M. Wt: 220.079
InChI Key: WYQGUMHHNOVNPD-UHFFFAOYSA-N
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Description

(6-(Azepan-1-yl)pyridin-3-yl)boronic acid: is a chemical compound with the molecular formula C11H17BN2O2 and a molecular weight of 220.1 g/mol . It is a boronic acid derivative, which is known for its versatility in various chemical reactions and applications. This compound features a pyridine ring substituted with an azepane group and a boronic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

(6-(Azepan-1-yl)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can interact with proteins that have exposed hydroxyl groups, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting specific enzymes within this pathway, this compound can alter gene expression patterns and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit serine proteases by binding to the active site serine residue, thereby preventing substrate access . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the azepane moiety.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to maintain product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-(Azepan-1-yl)pyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules.

Biology:

    Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through boronic acid chemistry.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

  • (6-(Piperidin-1-yl)pyridin-3-yl)boronic acid
  • (6-(Morpholin-1-yl)pyridin-3-yl)boronic acid
  • (6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Uniqueness: (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

[6-(azepan-1-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQGUMHHNOVNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716560
Record name [6-(Azepan-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227612-21-6
Record name [6-(Azepan-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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